

Kinome-wide Selectivity Profiling of Pyrazolopyrimidine-Based Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome-wide selectivity of several prominent pyrazolopyrimidine-based kinase inhibitors. The information presented is intended to assist researchers in selecting appropriate tool compounds and to provide context for the development of next-generation kinase inhibitors. We will focus on the well-characterized inhibitors PP1, PP2, eCF506, and PP242, comparing their selectivity profiles and the signaling pathways they impact.

Introduction to Pyrazolopyrimidine-Based Inhibitors

The pyrazolopyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, mimicking the adenine ring of ATP and enabling competitive inhibition of a wide range of kinases.[1] Initial development of compounds like PP1 and PP2 led to potent inhibitors of Src family kinases.[2] Subsequent medicinal chemistry efforts have generated derivatives with altered selectivity profiles, targeting other kinases such as ABL, EGFR, and mTOR, which are implicated in various cancers and other diseases.[3][4] Understanding the kinome-wide selectivity of these inhibitors is crucial for interpreting experimental results and for the rational design of new therapeutic agents with improved potency and reduced off-target effects.

Comparative Kinase Selectivity Data

The following tables summarize the available quantitative data on the inhibitory activity of selected pyrazolopyrimidine-based inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.

Table 1: Kinase Inhibition Profile of PP1 and PP2

Kinase Target	PP1 IC50 (nM)	PP2 IC50 (nM)	Reference
Lck	5	4	[5]
Fyn	6	5	[5]
Hck	-	5	[5]
Src	170	-	
PTK6	2.5 (cellular IC50)	13.0 (cellular IC50)	
EGFR	-	480	[5]
ZAP-70	>100,000	>100,000	[5]
JAK2	>50,000	>50,000	[5]

Note: IC50 values can vary depending on the assay conditions.

Table 2: Kinase Inhibition Profile of eCF506

Kinase Target	eCF506 IC50 (nM)	Reference
SRC	<0.5	[1] [6]
YES1	0.47	[1]
Fyn	2.1	[1]
ABL	479	[1] [6]
KIT	>100,000	[6]
mTOR	>100,000	[6]
PDGFR α	>100,000	[6]
RET	>100,000	[6]

eCF506 demonstrates exceptional selectivity for Src family kinases over ABL kinase.[\[3\]](#)[\[7\]](#)

Table 3: Kinase Inhibition Profile of PP242

Kinase Target	PP242 IC50 (nM)	Reference
mTOR	8	[4]
p110 α (PI3K α)	1,960	[4]
p110 β (PI3K β)	2,200	[4]
p110 γ (PI3K γ)	1,270	[4]
p110 δ (PI3K δ)	102	[4]
DNA-PK	408	[4]
RET	42 (cellular EC50)	[4]
JAK1/2/3	780 (cellular EC50)	[4]

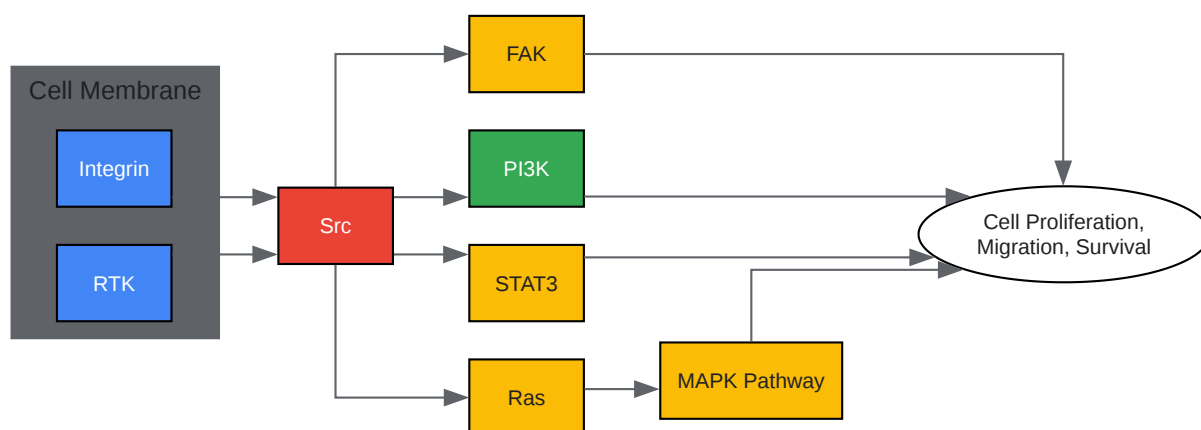
PP242 is a potent and selective ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Key Signaling Pathways

The pyrazolopyrimidine-based inhibitors discussed in this guide impact several critical signaling pathways implicated in cancer and other diseases. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[10][11][12] Its activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, leads to the phosphorylation of numerous downstream substrates, initiating a cascade of signaling events.

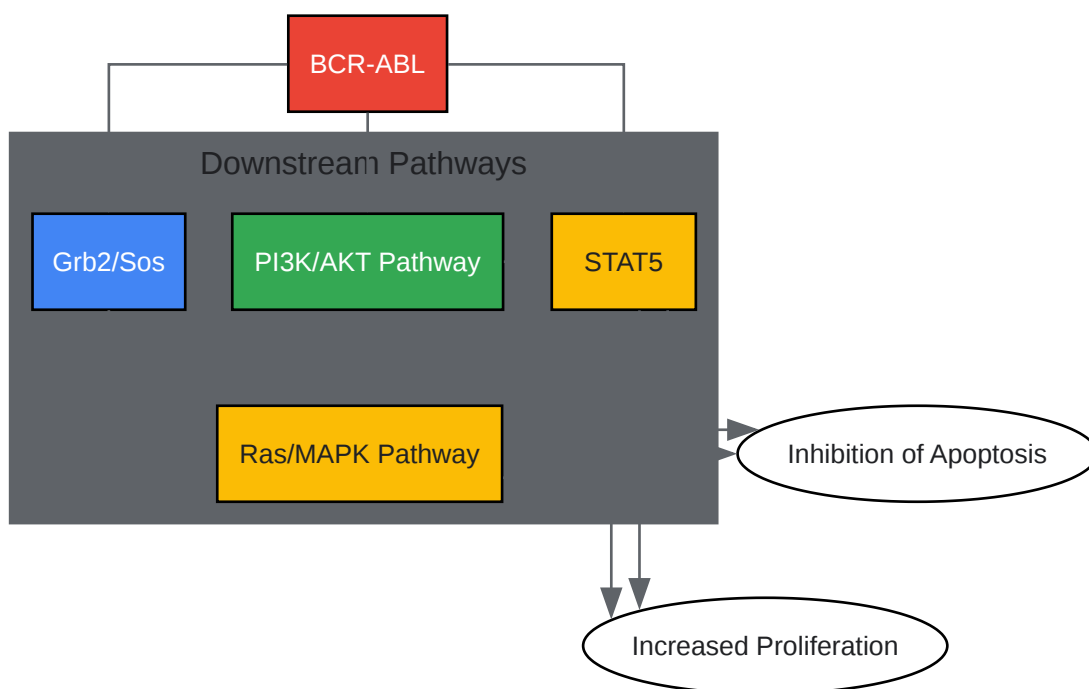


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Src Signaling Pathway

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[13][14] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[2][9][15][16][17][18]

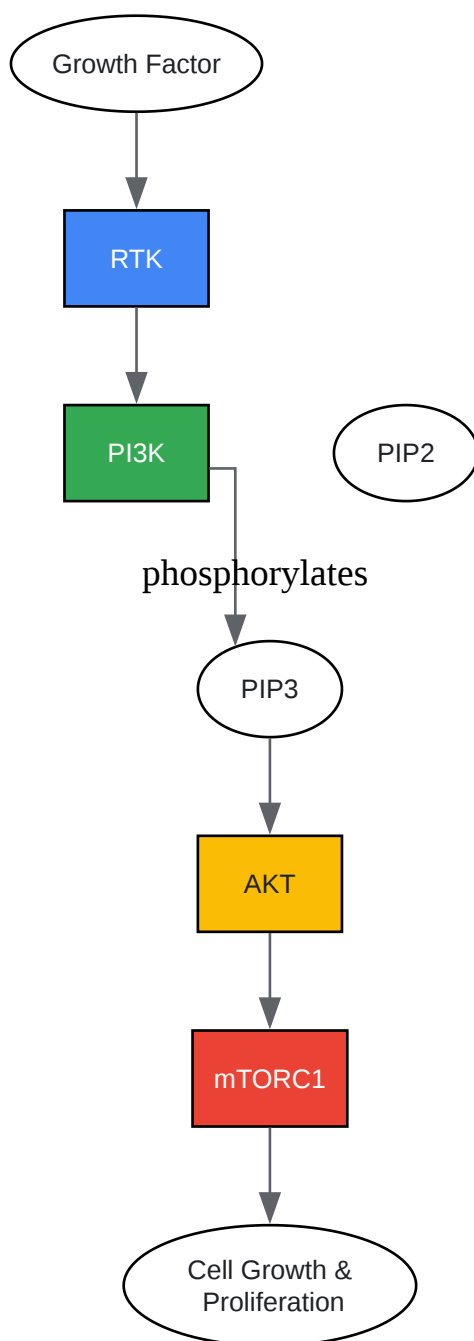


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BCR-ABL Signaling Pathway

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, survival, and metabolism in response to growth factors and nutrients.^{[19][20][21][22][23][24][25][26][27]} Dysregulation of this pathway is a common event in many human cancers.



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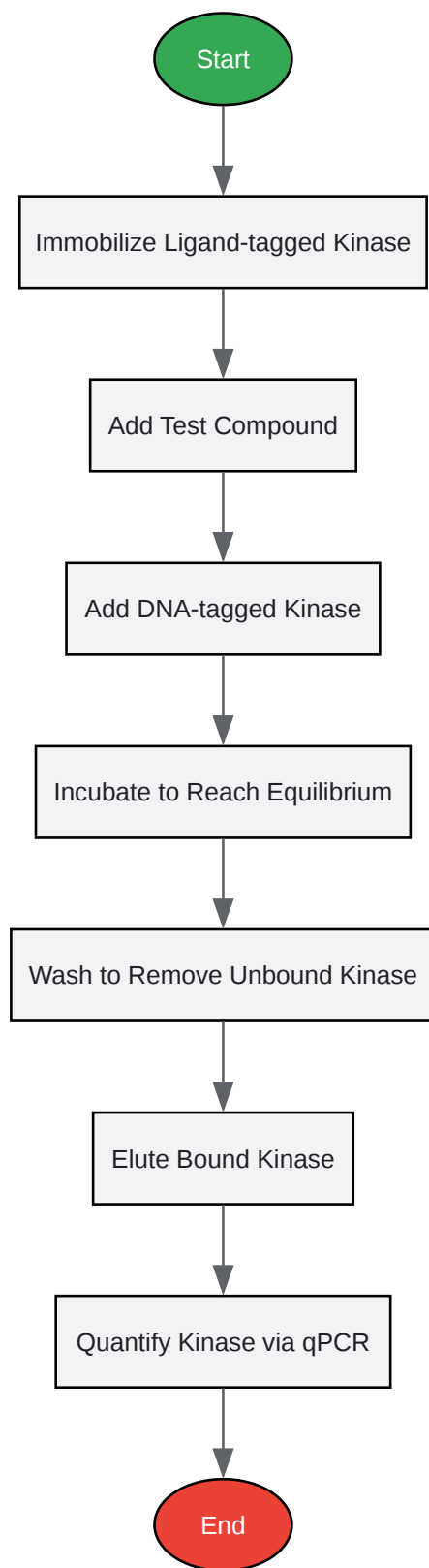
PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

KINOMEScan® Kinase Profiling

KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.



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KINOMEScan® Experimental Workflow

Protocol Overview:

- **Assay Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[\[22\]](#)[\[28\]](#)
- **Immobilization:** A proprietary, broadly-selective kinase inhibitor is immobilized on a solid support.
- **Competition:** The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
- **Washing:** Unbound kinase is washed away.
- **Elution and Quantification:** The amount of kinase bound to the solid support is measured by quantifying the amount of DNA tag using qPCR. The amount of kinase bound is inversely proportional to the affinity of the test compound for the kinase.
- **Data Analysis:** The results are typically reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. IC₅₀ or K_d values can be determined from dose-response curves.

KiNativ® Kinase Profiling

KiNativ® is an activity-based proteomic profiling method that uses biotinylated ATP/ADP acyl-phosphate probes to covalently label the active site of kinases in a complex biological sample.
[\[29\]](#)

Protocol Overview:

- **Cell Lysis:** Cells or tissues are lysed under conditions that preserve kinase activity.
- **Inhibitor Treatment:** The lysate is incubated with the test inhibitor at various concentrations.

- **Probe Labeling:** A biotinylated ATP or ADP acyl-phosphate probe is added to the lysate. The probe covalently modifies a conserved lysine residue in the ATP-binding pocket of active kinases. Kinases that are bound by the inhibitor will not be labeled by the probe.
- **Proteolysis:** The proteome is digested into peptides using trypsin.
- **Enrichment:** Biotinylated peptides are enriched using streptavidin affinity chromatography.
- **LC-MS/MS Analysis:** The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
- **Data Analysis:** The relative abundance of labeled peptides from each kinase is compared between inhibitor-treated and control samples to determine the inhibitor's potency and selectivity.

Western Blotting for Phospho-Protein Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, active forms of kinases and their substrates. [\[13\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Protocol Overview:

- **Sample Preparation:**
 - Treat cells with the kinase inhibitor at desired concentrations for a specified time.
 - Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[\[20\]](#)
 - Determine protein concentration of the lysates.
- **SDS-PAGE:**
 - Denature protein samples by boiling in SDS-PAGE sample buffer.
 - Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[\[29\]](#)

- Protein Transfer:
 - Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking:
 - Block the membrane with a protein-rich solution (e.g., bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.[\[21\]](#)
- Antibody Incubation:
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
 - Wash the membrane to remove unbound primary antibody.
 - Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
- Detection:
 - Wash the membrane to remove unbound secondary antibody.
 - Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
 - Detect the light signal using a CCD camera or X-ray film.
- Stripping and Re-probing:
 - The membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total amount of the target protein to serve as a loading control.

Conclusion

This guide provides a comparative overview of the kinome-wide selectivity of several key pyrazolopyrimidine-based inhibitors. The presented data and experimental protocols are intended to aid researchers in the selection and application of these valuable tool compounds.

As the field of kinase drug discovery continues to evolve, a thorough understanding of inhibitor selectivity will remain paramount for the development of safe and effective therapies.

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